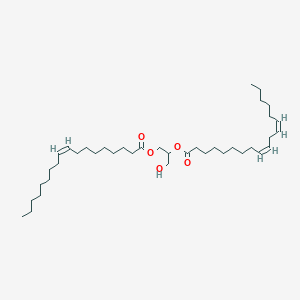

1-Oleoyl-2-linoleoyl-rac-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Oleoyl-2-linoleoyl-rac-glycerol, also known as 1-OLL-rac-glycerol, is a lipophilic glycerol derivative that is commonly used in a variety of applications in the scientific research community. It is a naturally occurring molecule that is found in the human body and is also used in a variety of lab experiments.

Aplicaciones Científicas De Investigación

Biochemical Research

1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol that contains oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively . It is used in biochemical research, particularly in the area of lipid biochemistry .

Food Biophysics

This compound has been used in food biophysics to understand the crystallization behavior of complex systems such as fats . It is used in the study of binary and tertiary mixtures of fats, which is crucial for developing quality food products with desired textural properties .

Drug Delivery Systems

1-Oleoyl-2-linoleoyl-rac-glycerol is used in the development of monoolein-based nanoparticulate liquid dispersions as possible vehicles for drug delivery . Research shows that in the presence of monoolein, the penetration of the drug cisplatin is doubled .

Lipidic Cubic Phase in Crystallization Technique

This compound has been used to achieve a lipidic cubic phase in crystallization techniques . This is a method used in structural biology to obtain high-resolution structures of biological macromolecules.

Monoglyceride Lipase Assay

1-Oleoyl-2-linoleoyl-rac-glycerol has been used as a substrate for monoglyceride (MG) lipase assay . This is important in the study of lipid metabolism and related diseases.

In Vitro MG Hydrolase Activity Measurement

This compound has been used in the preparation of MG solution for the measurement of in vitro MG hydrolase activity . This is crucial in understanding the role of MG hydrolase in lipid metabolism and signaling.

Mecanismo De Acción

Target of Action

1-Oleoyl-2-linoleoyl-rac-glycerol, also known as rac 1-Oleoyl-2-linoleoylglycerol, is a diacylglycerol that contains oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively Similar compounds have been found to interact with enzymes such as lipoprotein-associated phospholipase a2 (lp-pla2) .

Mode of Action

It is known that diacylglycerols, in general, can act as secondary messengers in signal transduction pathways . They can also influence the activity of certain enzymes .

Biochemical Pathways

Diacylglycerols are known to play a role in lipid metabolism and signal transduction .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by factors such as solubility .

Result of Action

Similar compounds have been found to influence enzyme activity and signal transduction .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVZPYMHLXLHG-RQOIEFAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oleoyl-2-linoleoyl-rac-glycerol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)